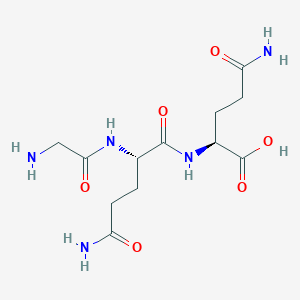
Glycyl-L-glutaminyl-L-glutamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycyl-L-glutaminyl-L-glutamine is a tripeptide composed of glycine, L-glutamine, and another L-glutamine. This compound is known for its enhanced solubility and stability compared to free L-glutamine, making it a valuable component in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Glycyl-L-glutaminyl-L-glutamine typically involves the protection of the N-terminal of glycine with Boc acid anhydride to form N-tert-butoxycarbonyl-glycine. This intermediate is then condensed with L-glutamine using chloroformate through a mixed anhydride method. The final step involves deprotection using trifluoroacetic acid to yield the crude product, which is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing environmental impact. The process involves using readily available raw materials, mild reaction conditions, and avoiding high-toxicity solvents. This approach ensures the production of high-purity this compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Glycyl-L-glutaminyl-L-glutamine undergoes several types of chemical reactions, including hydrolysis, deamidation, and transpeptidation. These reactions are facilitated by specific enzymes such as glutaminases and transpeptidases .
Common Reagents and Conditions
Common reagents used in these reactions include water, acids, and bases. Enzymatic reactions often require specific conditions such as optimal pH and temperature to achieve efficient catalysis .
Major Products Formed
The major products formed from these reactions include glycine, L-glutamine, and various intermediate peptides. These products are essential for various biochemical processes and industrial applications .
Applications De Recherche Scientifique
Glycyl-L-glutaminyl-L-glutamine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Glycyl-L-glutaminyl-L-glutamine involves its hydrolysis into glycine and L-glutamine, which are then utilized in various metabolic pathways. L-glutamine, in particular, plays a crucial role in protein synthesis, immune function, and gut health. The compound’s stability and solubility enhance its bioavailability and effectiveness in these processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycyl-L-glutamine: A dipeptide with similar stability and solubility properties.
L-alanyl-L-glutamine: Another dipeptide known for its stability and use in medical applications.
L-glutamine: The free amino acid form, which is less stable and soluble compared to its peptide derivatives.
Uniqueness
Glycyl-L-glutaminyl-L-glutamine stands out due to its tripeptide structure, which provides enhanced stability and solubility compared to dipeptides and free amino acids. This makes it particularly valuable in applications requiring high stability and bioavailability .
Propriétés
Numéro CAS |
627882-94-4 |
|---|---|
Formule moléculaire |
C12H21N5O6 |
Poids moléculaire |
331.33 g/mol |
Nom IUPAC |
(2S)-5-amino-2-[[(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H21N5O6/c13-5-10(20)16-6(1-3-8(14)18)11(21)17-7(12(22)23)2-4-9(15)19/h6-7H,1-5,13H2,(H2,14,18)(H2,15,19)(H,16,20)(H,17,21)(H,22,23)/t6-,7-/m0/s1 |
Clé InChI |
XLFHCWHXKSFVIB-BQBZGAKWSA-N |
SMILES isomérique |
C(CC(=O)N)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CN |
SMILES canonique |
C(CC(=O)N)C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


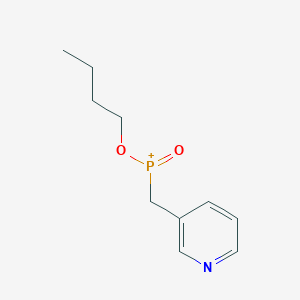
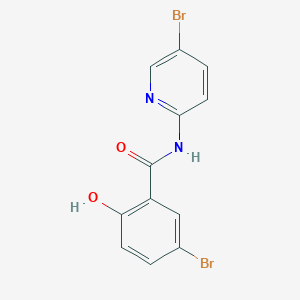
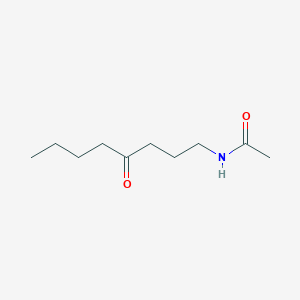
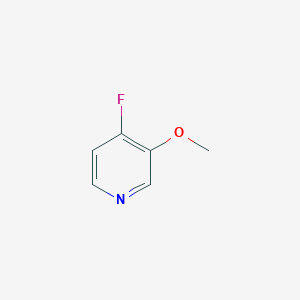
![1-[(4S)-4-Benzyl-2-oxo-1,3-oxazolidin-3-yl]-2-diazonioethen-1-olate](/img/structure/B14221676.png)
![4-dimethylamino-N-[6-(2-mercaptoacetylamino)hexyl]benzamide](/img/structure/B14221679.png)
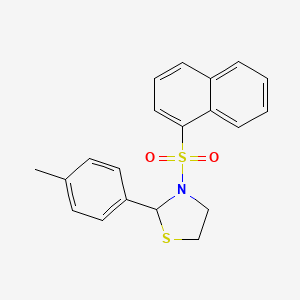
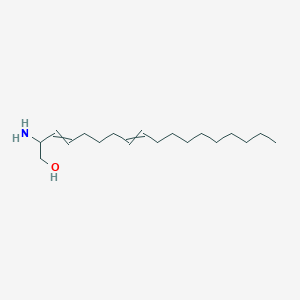
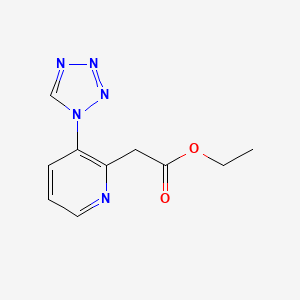


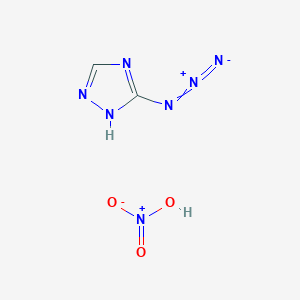
![5H-Cyclobuta[e][1,3]oxazolo[3,2-a]pyrimidine](/img/structure/B14221716.png)

